molecular formula C20H16ClN3O2S B11269393 N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11269393
M. Wt: 397.9 g/mol
InChI Key: YJEKUCXRSPFKDG-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and 2-chloro-3-formylquinoline under acidic or basic conditions.

    Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Introduction of the 4-Chlorophenyl Ethyl Group: This step involves a nucleophilic substitution reaction where the benzothieno[3,2-d]pyrimidine core is reacted with 4-chlorophenylethyl bromide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its benzothieno[3,2-d]pyrimidine core is known for its activity against various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to determine its efficacy and safety in various therapeutic applications.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The benzothieno[3,2-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide : A structural isomer with a different arrangement of the benzothieno and pyrimidine rings.
  • N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)propionamide : A derivative with a propionamide group instead of an acetamide group.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific substitution pattern and the presence of both a benzothieno and pyrimidine ring system. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C20H16ClN3O2S/c21-14-7-5-13(6-8-14)9-10-22-17(25)11-24-12-23-18-15-3-1-2-4-16(15)27-19(18)20(24)26/h1-8,12H,9-11H2,(H,22,25)

InChI Key

YJEKUCXRSPFKDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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